(4-Ethoxyphenoxy)acetyl chloride
Overview
Description
(4-Ethoxyphenoxy)acetyl chloride: is an organic compound characterized by its acyl chloride functional group attached to a phenoxy ring with an ethoxy substituent
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of (4-ethoxyphenol) with chloroacetyl chloride in the presence of a suitable base such as pyridine.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity, often using continuous flow reactors or large-scale batch processes.
Chemical Reactions Analysis
(4-Ethoxyphenoxy)acetyl chloride: undergoes several types of reactions:
Oxidation: The compound can be oxidized to produce corresponding carboxylic acids or esters.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic acyl substitution reactions, where nucleophiles replace the chloride group.
Common Reagents and Conditions: Reagents such as lithium aluminum hydride (LiAlH4) for reduction, and various bases for substitution reactions are commonly used.
Major Products Formed: Products include (4-ethoxyphenyl)acetic acid, esters, and other derivatives depending on the reaction conditions.
Scientific Research Applications
(4-Ethoxyphenoxy)acetyl chloride: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and receptor binding assays.
Medicine: It may be used in the development of pharmaceuticals, particularly in the design of new drugs targeting specific biological pathways.
Industry: Its reactivity makes it useful in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which (4-Ethoxyphenoxy)acetyl chloride exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, depending on its application.
Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to desired biological effects.
Comparison with Similar Compounds
(4-Methoxyphenoxy)acetyl chloride: Similar structure but with a methoxy group instead of ethoxy.
(4-Hydroxyphenoxy)acetyl chloride: Similar structure but with a hydroxy group instead of ethoxy.
(4-Ethoxyphenoxy)acetyl chloride in various scientific and industrial applications. Its unique properties and reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something more specific you'd like to know?
Properties
IUPAC Name |
2-(4-ethoxyphenoxy)acetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-13-8-3-5-9(6-4-8)14-7-10(11)12/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWZWSVNYNIBHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.